molecular formula C12H12O4 B11885586 6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 55020-51-4

6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11885586
CAS No.: 55020-51-4
M. Wt: 220.22 g/mol
InChI Key: GRRNXEVVNQAKKP-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22128 g/mol This compound is a derivative of naphthalene and features a methoxy group at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position

Chemical Reactions Analysis

6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

6-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-9-3-2-7-4-8(12(14)15)5-11(13)10(7)6-9/h2-3,6,8H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNXEVVNQAKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2=O)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327101
Record name NSC631601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55020-51-4
Record name NSC631601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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